molecular formula C13H14Cl2 B2778399 1-(Chloromethyl)-3-(3-chloro-2-methylphenyl)bicyclo[1.1.1]pentane CAS No. 2287339-64-2

1-(Chloromethyl)-3-(3-chloro-2-methylphenyl)bicyclo[1.1.1]pentane

Cat. No. B2778399
CAS RN: 2287339-64-2
M. Wt: 241.16
InChI Key: NPBINRZFDARRDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Chloromethyl)-3-(3-chloro-2-methylphenyl)bicyclo[1.1.1]pentane, also known as CP 47,497, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound is structurally similar to the psychoactive compound found in cannabis, delta-9-tetrahydrocannabinol (THC), and has been found to interact with the same receptors in the brain and body.

Mechanism of Action

1-(Chloromethyl)-3-(3-chloro-2-methylphenyl)bicyclo[1.1.1]pentane 47,497 acts on the same receptors in the brain and body as THC, specifically the cannabinoid receptors CB1 and CB2. These receptors are involved in a wide range of physiological processes, including pain perception, inflammation, and mood regulation. By interacting with these receptors, 1-(Chloromethyl)-3-(3-chloro-2-methylphenyl)bicyclo[1.1.1]pentane 47,497 is able to modulate these processes and produce its therapeutic effects.
Biochemical and Physiological Effects:
1-(Chloromethyl)-3-(3-chloro-2-methylphenyl)bicyclo[1.1.1]pentane 47,497 has been found to produce a range of biochemical and physiological effects in animal models, including analgesia, anti-inflammatory effects, and changes in mood and behavior. These effects are mediated by the compound's interaction with the CB1 and CB2 receptors in the brain and body.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(Chloromethyl)-3-(3-chloro-2-methylphenyl)bicyclo[1.1.1]pentane 47,497 in lab experiments is that it is a well-established compound with a known synthesis method and a large body of literature on its pharmacological properties. This makes it a useful tool for studying the endocannabinoid system and the potential therapeutic applications of cannabinoid compounds.
One limitation of using 1-(Chloromethyl)-3-(3-chloro-2-methylphenyl)bicyclo[1.1.1]pentane 47,497 in lab experiments is that it is a synthetic compound, and may not accurately reflect the effects of naturally occurring cannabinoids found in cannabis. Additionally, the use of synthetic cannabinoids in research may be limited by legal and ethical considerations, as these compounds are often classified as controlled substances.

Future Directions

There are many potential future directions for research on 1-(Chloromethyl)-3-(3-chloro-2-methylphenyl)bicyclo[1.1.1]pentane 47,497 and other synthetic cannabinoids. One area of interest is the development of novel cannabinoid compounds with improved therapeutic properties, such as increased potency or reduced side effects. Another area of interest is the study of the endocannabinoid system and its role in various physiological processes, which may lead to the development of new therapies for a range of conditions. Finally, there is a need for further research on the safety and efficacy of synthetic cannabinoids in humans, particularly in the context of clinical trials.

Synthesis Methods

The synthesis of 1-(Chloromethyl)-3-(3-chloro-2-methylphenyl)bicyclo[1.1.1]pentane 47,497 involves the reaction of 1,1,1-trichloroethane with 3-chloro-2-methylphenyl magnesium bromide, followed by the addition of bicyclo[1.1.1]pentan-1-ol and a deprotection step to remove the protecting group. This synthesis method has been well-established in the literature and has been used to produce large quantities of 1-(Chloromethyl)-3-(3-chloro-2-methylphenyl)bicyclo[1.1.1]pentane 47,497 for research purposes.

Scientific Research Applications

1-(Chloromethyl)-3-(3-chloro-2-methylphenyl)bicyclo[1.1.1]pentane 47,497 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. Studies have shown that 1-(Chloromethyl)-3-(3-chloro-2-methylphenyl)bicyclo[1.1.1]pentane 47,497 has potent analgesic and anti-inflammatory effects in animal models, and may be effective in treating conditions such as neuropathic pain, arthritis, and multiple sclerosis.

properties

IUPAC Name

1-(chloromethyl)-3-(3-chloro-2-methylphenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2/c1-9-10(3-2-4-11(9)15)13-5-12(6-13,7-13)8-14/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBINRZFDARRDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C23CC(C2)(C3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-2-methylphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane

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